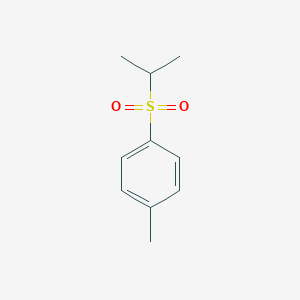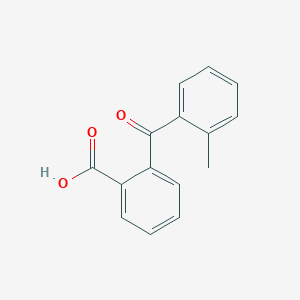
2-(2-Methylbenzoyl)benzoic acid
Vue d'ensemble
Description
2-(2-Methylbenzoyl)benzoic acid is a chemical compound with the molecular formula C15H12O3 . It is a derivative of benzoic acid, which is substituted by a methyl group at position 2 .
Molecular Structure Analysis
The molecular structure of 2-(2-Methylbenzoyl)benzoic acid consists of a benzene ring attached to a carboxyl group and a 2-methylbenzoyl group . The molecule is twisted, with the toluene 80.61° out of plane with respect to the phenyl group of the benzoic acid .Physical And Chemical Properties Analysis
2-(2-Methylbenzoyl)benzoic acid has a molecular weight of 240.26 . It has a density of 1.2±0.1 g/cm3, a boiling point of 419.1±28.0 °C at 760 mmHg, and a flash point of 221.4±20.5 °C . It has 3 hydrogen bond acceptors, 1 hydrogen bond donor, and 3 freely rotating bonds .Applications De Recherche Scientifique
Polyaniline Doping : Benzoic acid and substituted benzoic acids, including 2-methylbenzoic acid, have been used as dopants for polyaniline. This doping improves the conductivity of polyaniline-benzoic acid salts (Amarnath & Palaniappan, 2005).
Anthraquinone Dyes Synthesis : In the synthesis of anthraquinone dyes, the nitration of 2-(3-chloro-4-methylbenzoyl)benzoic acid produces various nitrobenzoylbenzoic acid derivatives, indicating the utility of benzoylbenzoic acids in dye manufacturing (Arient et al., 1967).
Antimicrobial Activity : Benzothiazole-imino-benzoic acid ligands, derived from amino-benzothiazole and 2-formylbenzoic acid, show promising antimicrobial activity against various bacterial strains. This suggests potential applications in developing antimicrobial agents (Mishra et al., 2019).
Synthesis of Benzimidazoles : The synthesis of benzimidazoles from benzoic acid, including studies on reaction parameters and solvent properties, highlights the role of benzoic acids in organic synthesis (Dudd et al., 2003).
Study of Benzoic Acids in Quantum Chemistry : Research on the dissociation of substituted benzoic acids, including their electronic and structural properties, demonstrates the significance of benzoic acids in quantum chemical studies (Sainsbury, 1975).
Structure-Metabolism Relationships : Computational and NMR spectroscopic studies of substituted benzoic acids, including methylbenzoic acids, provide insights into their metabolism and physicochemical properties (Ghauri et al., 1992).
Xanthone Biosynthesis : Studies in cell cultures of Hypericum androsaemum and Centaurium erythraea show that benzoic acids, including 3-hydroxybenzoic acid, are precursors in xanthone biosynthesis, indicating their role in plant biochemistry (El-Mawla et al., 2001).
Molluscicidal and Antimicrobial Activity : Prenylated benzoic acid derivatives from Piper aduncum leaves exhibit significant antimicrobial and molluscicidal activities, suggesting potential applications in pest control and antimicrobial therapy (Orjala et al., 1993).
Synthesis of 2-(Bromomethyl) Benzoic Acid : Research on the synthesis of 2-(bromomethyl) benzoic acid using 2-methylbenzoic acid highlights its application in organic synthesis (Wang Ping, 2011).
Safety And Hazards
Propriétés
IUPAC Name |
2-(2-methylbenzoyl)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12O3/c1-10-6-2-3-7-11(10)14(16)12-8-4-5-9-13(12)15(17)18/h2-9H,1H3,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYDVJEVAEUYKOB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)C2=CC=CC=C2C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60282284 | |
| Record name | 2-(2-Methylbenzoyl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60282284 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Methylbenzoyl)benzoic acid | |
CAS RN |
5469-51-2 | |
| Record name | 2-(2-Methylbenzoyl)benzoic acid | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=25343 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-(2-Methylbenzoyl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60282284 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



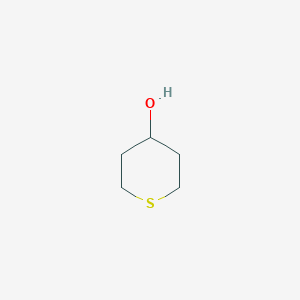
![Benzoic acid, 2-[(4-chlorophenyl)thio]-](/img/structure/B188728.png)
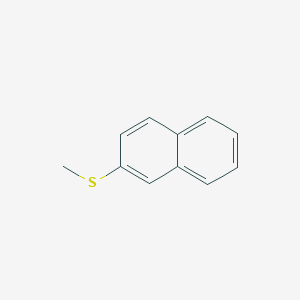

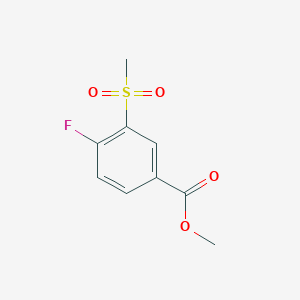
![4-Chloro-1H-imidazo[4,5-c]pyridine-2(3H)-thione](/img/structure/B188735.png)
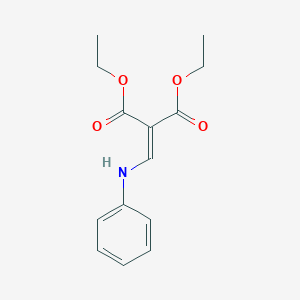
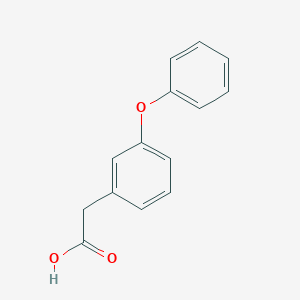
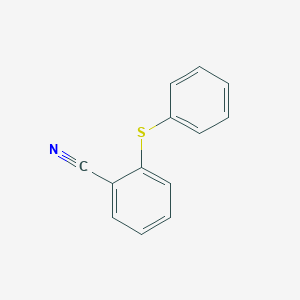
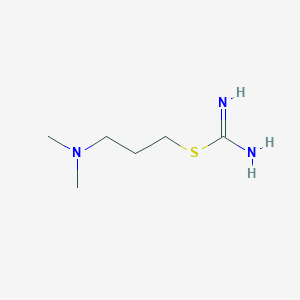
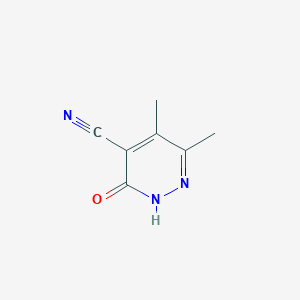
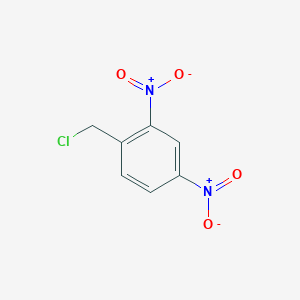
![Benzo[g]quino[4,3:3,4]pyrazolo[5,1-b]quinazoline-6,8,13,14(5H,7H)-tetrone](/img/structure/B188746.png)
